molecular formula C6H4IN3O B2499521 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2402828-83-3

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2499521
CAS RN: 2402828-83-3
M. Wt: 261.022
InChI Key: MOBFERIRRRENMV-UHFFFAOYSA-N
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Description

“3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 2241140-25-8 . It is also known as "1-{3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one" .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol .


Molecular Structure Analysis

The molecular structure of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is represented by the Inchi Code: 1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H, (H,8,11) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives .


Physical And Chemical Properties Analysis

The compound “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” has a molecular weight of 261.02 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antiproliferative Effects on Lung Adenocarcinoma Cell Line

Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been found to have antiproliferative effects on the A549 cell line, which is a KRAS mutant lung adenocarcinoma cell line . The structure–activity relationship (SAR) study revealed that an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .

Synthesis of Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates

The compound reacts regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .

Synthesis of Corresponding Carboxylic Acids

The methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Role as Basic Substrates for Various Synthetic Transformations

Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium Energetic Ionic Compounds

The compound can be used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds which show good detonation performances and low sensitivities .

Role in the Design of New Synthetic Platforms

The compound can be used in the design of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

Future Directions

The future directions for the study and application of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” and its derivatives could involve further exploration of their antiproliferative effects on lung adenocarcinoma cell lines . Additionally, their potential applications in optical technologies due to their tunable photophysical properties could be investigated .

properties

IUPAC Name

3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBFERIRRRENMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

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